4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol

Medicinal Chemistry Building Block Procurement Regioisomeric Purity

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol is a fluorinated aromatic amine-phenol hybrid with the molecular formula C₉H₁₀F₃NO₂ (MW: 221.18 g/mol). The compound incorporates a 2,2,2-trifluoroethylamine moiety on a methoxyphenol scaffold, positioning it within the class of β-fluoroalkylamine building blocks relevant to medicinal chemistry.

Molecular Formula C9H10F3NO2
Molecular Weight 221.18 g/mol
Cat. No. B12981957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol
Molecular FormulaC9H10F3NO2
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C(F)(F)F)N)O
InChIInChI=1S/C9H10F3NO2/c1-15-7-4-5(2-3-6(7)14)8(13)9(10,11)12/h2-4,8,14H,13H2,1H3
InChIKeyCZOFZBZMAKCVKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol: Fluorinated Phenethylamine Scaffold for Medicinal Chemistry and Chiral Building Block Sourcing


4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol is a fluorinated aromatic amine-phenol hybrid with the molecular formula C₉H₁₀F₃NO₂ (MW: 221.18 g/mol) . The compound incorporates a 2,2,2-trifluoroethylamine moiety on a methoxyphenol scaffold, positioning it within the class of β-fluoroalkylamine building blocks relevant to medicinal chemistry [1]. The trifluoroethyl group serves as a bioisostere of ethyl or ethoxy groups, widely employed to modulate conformation, basicity, membrane permeability, and pharmacokinetic properties in drug candidates [2]. This scaffold exists in multiple regioisomeric and stereoisomeric forms, each with distinct structural and procurement implications. The compound is classified as a research chemical intermediate, not intended for therapeutic or veterinary use . The chiral center at the benzylic carbon (C-1 of the trifluoroethylamine group) gives rise to (R)- and (S)-enantiomers that are commercially available as discrete catalog items with differentiated CAS registry numbers [3].

Procurement Risk Alert: Why 4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol Cannot Be Interchanged with Positional Isomers or Racemates


In-class substitution among methoxyphenol-based trifluoroethylamine building blocks is not permissible due to quantifiable differences in molecular connectivity, stereochemistry, and computed physicochemical parameters. The target compound (methoxy group at position 2, amino group at position 4) has a positional isomer 4-(1-amino-2,2,2-trifluoroethyl)-3-methoxyphenol (CAS 1337343-82-4) with distinct SMILES, InChI Key (FMPREAZEELEZGC-UHFFFAOYSA-N), and computed XLogP3 value of 1.5 [1]. Regioisomeric substitution alters hydrogen-bonding geometry and electronic distribution on the aromatic ring, affecting reactivity in cross-coupling and derivatization chemistry [1]. Additionally, the chiral center at the benzylic carbon yields (R)- and (S)-enantiomers that are sold as separate SKUs with independent CAS numbers: (R)-enantiomer (CAS 1213525-23-5) and (S)-enantiomer (CAS 1212915-91-7) . Racemic material (CAS 1270486-00-4) cannot substitute for enantiopure product in stereospecific syntheses [2]. Halogenated analogs such as 2-[(1R)-1-amino-2,2,2-trifluoroethyl]-6-bromo-4-methoxyphenol (CAS 1213152-75-0) and 2-(1-amino-2,2,2-trifluoroethyl)-4-chloro-6-methoxyphenol introduce additional substituents that fundamentally alter molecular weight, lipophilicity, and synthetic handles . The quantitative differentiation below establishes the procurement rationale.

4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol: Quantitative Differentiation from Closest Analogs


4-Position Amino Substitution: Regioisomeric Identity Versus 3-Methoxyphenol Analog

The target compound (methoxy at position 2, amino at position 4) differs from its closest positional isomer 4-(1-amino-2,2,2-trifluoroethyl)-3-methoxyphenol (CAS 1337343-82-4, methoxy at position 3, amino at position 4) in computed lipophilicity and topological polar surface area. The 3-methoxy isomer has XLogP3 = 1.5 and Topological Polar Surface Area = 55.5 Ų [1]. The 2-methoxy substitution pattern in the target compound alters hydrogen-bonding geometry and may affect metabolic stability profiles in medicinal chemistry applications [2].

Medicinal Chemistry Building Block Procurement Regioisomeric Purity

Chiral Purity Differentiation: (R)-Enantiomer (CAS 1213525-23-5) Versus Racemate (CAS 1270486-00-4)

The target compound exists in enantiopure forms with distinct CAS numbers: (R)-enantiomer (CAS 1213525-23-5, purity 0.95) and (S)-enantiomer (CAS 1212915-91-7, purity 0.95) . The racemate is cataloged under CAS 1270486-00-4 [1]. This chiral center at the benzylic carbon cannot be obtained via post-synthetic resolution from racemic material without yield loss; procurement of the desired enantiomer from the outset is mandatory for stereospecific medicinal chemistry campaigns.

Stereospecific Synthesis Chiral Resolution Enantiopure Building Blocks

Absence of Halogen Substituents: Differentiation from Bromo- and Chloro-Analogs

The target compound contains no halogen substituents on the aromatic ring, distinguishing it from 2-[(1R)-1-amino-2,2,2-trifluoroethyl]-6-bromo-4-methoxyphenol (CAS 1213152-75-0) and 2-(1-amino-2,2,2-trifluoroethyl)-4-chloro-6-methoxyphenol [1]. The bromo-analog has a substantially higher molecular weight (MW ~301 g/mol vs target 221.18 g/mol) and increased lipophilicity due to bromine. The chloro-analog introduces an electrophilic site for cross-coupling but increases MW and alters metabolic clearance pathways.

Drug-Like Property Optimization Molecular Weight Control Synthetic Handle Selection

Trifluoroethylamine Moiety: Functional Class Advantage Over Non-Fluorinated Analogs

The trifluoroethyl group in the target compound serves as a bioisostere of ethyl or ethoxy groups, a feature widely exploited in pharmaceuticals and agrochemicals to modulate conformation, basicity, intrinsic potency, membrane permeability, and pharmacokinetic properties [1][2]. Incorporation of fluorine via the trifluoroethylamine moiety reduces amine basicity (ΔpKa approximately 2-3 log units compared to non-fluorinated ethylamine analogs), which can enhance membrane permeability by reducing ionization at physiological pH [2].

Metabolic Stability Conformational Control pKa Modulation

Optimal Research and Procurement Applications for 4-(1-Amino-2,2,2-trifluoroethyl)-2-methoxyphenol


Enantiopure Chiral Building Block for Stereospecific Drug Discovery

The (R)-enantiomer (CAS 1213525-23-5, purity 0.95) and (S)-enantiomer (CAS 1212915-91-7, purity 0.95) are available as discrete catalog items with independent CAS numbers. This enables procurement of the exact stereoisomer required for structure-activity relationship (SAR) studies where stereochemistry at the benzylic carbon is critical for target engagement. The racemate (CAS 1270486-00-4) [1] should not be substituted in stereospecific campaigns.

Synthesis of β-Fluoroalkylamine-Containing Drug Candidates

The trifluoroethylamine moiety in this compound provides a bioisosteric replacement for ethyl or ethoxy groups, with class-level evidence indicating reduced amine basicity (ΔpKa ~2-3 units) and enhanced membrane permeability [2][3]. This scaffold is suitable for medicinal chemistry programs targeting CNS penetration or oral bioavailability optimization.

Regioisomer-Controlled Cross-Coupling and Derivatization

The 4-position amino group and 2-methoxy substitution pattern distinguish this compound from the 3-methoxyphenol isomer (CAS 1337343-82-4, XLogP3 = 1.5, TPSA = 55.5 Ų) [4]. This regiospecific connectivity is essential for applications requiring precise hydrogen-bonding geometry in target binding pockets or defined reactivity in nucleophilic aromatic substitution and cross-coupling reactions [4].

Lead Optimization Scaffold Without Heavy Halogen Liability

Unlike brominated (CAS 1213152-75-0) and chlorinated analogs, this compound contains no aromatic halogen substituents, resulting in lower molecular weight (221.18 g/mol) and favorable compliance with Lipinski's Rule of Five . This makes it a preferred starting scaffold for oral drug candidate development where molecular weight control and avoidance of heavy halogen-associated toxicity are priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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